molecular formula C17H20N2 B3097961 9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- CAS No. 13261-63-7

9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-

Cat. No.: B3097961
CAS No.: 13261-63-7
M. Wt: 252.35 g/mol
InChI Key: PBWSLSWOCDRPKX-UHFFFAOYSA-N
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Description

9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl-: is an organic compound with the molecular formula C17H20N2. It is a derivative of fluorene, characterized by the presence of two amino groups at the 2 and 7 positions, each substituted with two methyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- typically involves the nitration of fluorene to form 2,7-dinitrofluorene, followed by reduction to yield the diamine derivative. The nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids. The reduction step can be performed using tin and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation for the reduction step. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: The reduction of nitro groups to amino groups is a key step in its synthesis.

    Substitution: The amino groups can participate in various substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl-.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable, high-performance materials makes it valuable in the field of organic electronics .

Mechanism of Action

The mechanism of action of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- primarily involves its interaction with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes and the modulation of electronic properties in materials. The pathways involved include electron transfer and conjugation with other aromatic systems, enhancing the compound’s utility in electronic applications.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- lies in its specific substitution pattern, which imparts distinct electronic properties and stability. This makes it particularly suitable for use in high-performance electronic devices, where stability and efficiency are crucial.

Properties

IUPAC Name

2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWSLSWOCDRPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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